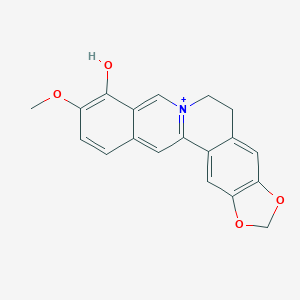

Berberrubine

Description

Structure

3D Structure

Properties

IUPAC Name |

17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21/h2-3,6-9H,4-5,10H2,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYPKDKODVRYGP-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169675 | |

| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17388-19-1 | |

| Record name | Berberrubine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17388-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Berberrubine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZT5GBZ8KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Berberrubine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Endothelial Protective Effects of Berberrubine: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial dysfunction is a critical initiator in the pathogenesis of various cardiovascular diseases. Berberine, a natural isoquinoline alkaloid, has been extensively studied for its vasoprotective properties. However, its primary metabolite, berberrubine, which exhibits significantly higher plasma concentrations following oral administration, is emerging as a molecule of significant interest. This technical guide synthesizes the current understanding of the mechanism of action of this compound on endothelial cells. Due to the limited direct research on this compound, this paper draws upon the extensive data available for its parent compound, berberine, to infer and present potential mechanisms, with a focus on shared signaling pathways. The primary mechanisms include the activation of the AMP-activated protein kinase (AMPK) pathway, subsequent phosphorylation of endothelial nitric oxide synthase (eNOS), and the suppression of inflammatory and oxidative stress pathways. This document provides a comprehensive overview of the key signaling cascades, quantitative data from relevant studies, detailed experimental methodologies, and visual representations of the molecular interactions.

Introduction: Berberine and its Primary Metabolite, this compound

Berberine is a well-documented phytochemical with a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and cardioprotective properties.[1][2] Upon oral administration, berberine undergoes extensive metabolism in the liver, with this compound being one of its main metabolites found in plasma.[3] Pharmacokinetic studies have demonstrated that the plasma concentration of this compound can be 10 to 50 times higher than that of berberine itself, suggesting that this compound may be a significant contributor to the therapeutic effects observed after berberine administration.[3] This guide will focus on the molecular mechanisms by which this compound, and by extension its parent compound, exerts its effects on vascular endothelial cells.

Core Mechanism of Action: The AMPK/eNOS Signaling Axis

A central mechanism underlying the endothelial protective effects of berberine, and likely this compound, is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][4][5] AMPK acts as a master regulator of cellular energy homeostasis and, in endothelial cells, its activation leads to a cascade of beneficial downstream effects.

Berberine treatment has been shown to induce the phosphorylation of the α-catalytic subunit of AMPK at its activation site (Thr172) in a time- and concentration-dependent manner in human umbilical vein endothelial cells (HUVECs).[5] Activated AMPK, in turn, phosphorylates endothelial nitric oxide synthase (eNOS) at its activation site (Ser1177).[4][5] This phosphorylation enhances eNOS activity, leading to increased production of nitric oxide (NO).[4][5] NO is a critical signaling molecule in the vasculature, promoting vasodilation and inhibiting platelet aggregation, inflammation, and endothelial cell apoptosis.[6] Furthermore, berberine has been observed to promote the association of eNOS with heat shock protein 90 (HSP90), which further stabilizes and activates the enzyme.[4][5]

The activation of the AMPK/eNOS pathway by berberine has been demonstrated to be crucial for its ability to protect against high glucose-induced endothelial injury and to enhance endothelium-dependent vasodilation.[4][7] Inhibition of AMPK abolishes these protective effects, highlighting the centrality of this pathway.[4][7]

Figure 1: The AMPK/eNOS signaling pathway activated by this compound.

Anti-Inflammatory Effects

Chronic inflammation in the endothelium is a key driver of atherosclerosis. Berberine has demonstrated potent anti-inflammatory effects in endothelial cells by targeting several key signaling pathways.

Inhibition of NF-κB Signaling

Tumor necrosis factor-α (TNF-α) is a pro-inflammatory cytokine that can induce the expression of adhesion molecules on endothelial cells, facilitating the recruitment of leukocytes and initiating an inflammatory cascade. Berberine has been shown to significantly inhibit TNF-α-induced activation of nuclear factor-kappa B (NF-κB) in human aortic endothelial cells (HAECs).[1] This inhibitory effect is mediated, at least in part, through the activation of AMPK.[1] By suppressing NF-κB, berberine reduces the expression of downstream inflammatory mediators, including intercellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1).[1]

Downregulation of Adhesion Molecules

The expression of adhesion molecules such as ICAM-1 and vascular cell adhesion molecule-1 (VCAM-1) on the endothelial surface is a critical step in the development of atherosclerosis. Berberine has been shown to dose-dependently suppress the expression of both VCAM-1 and ICAM-1 in HUVECs stimulated with oxidized low-density lipoprotein (oxLDL) and high glucose.[4] This leads to a reduction in monocyte adhesion to the endothelium.

Figure 2: Anti-inflammatory mechanism of this compound via NF-κB inhibition.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to endothelial dysfunction. Berberine has been shown to mitigate oxidative stress in endothelial cells through the downregulation of NADPH oxidase.

Specifically, berberine treatment has been found to decrease the protein expression of NOX4, a key subunit of NADPH oxidase in the vascular endothelium.[8] By reducing NOX4 expression, berberine limits the production of ROS, thereby preserving the bioavailability of NO and protecting endothelial cells from oxidative damage.[8][9] This effect is also linked to the activation of AMPK.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on berberine, which provide a basis for understanding the potential efficacy of this compound.

Table 1: Effect of Berberine on Adhesion Molecule Expression

| Stimulus | Cell Type | Berberine Concentration | Effect on VCAM-1 Expression | Effect on ICAM-1 Expression | Reference |

| oxLDL | HUVEC | 5-50 µM | Dose-dependent inhibition | Dose-dependent inhibition | [4] |

| High Glucose | HUVEC | 25 µM | Significant reduction | Significant reduction | [4] |

| TNF-α | HAEC | Not specified | Significant inhibition | Not applicable | [1] |

Table 2: Effect of Berberine on Cell Apoptosis and Proliferation

| Condition | Cell Type | Berberine Concentration | Effect | Reference |

| Spontaneous Hypertension | Rat Aortic Endothelial Cells | 1.25, 2.5, 5 µmol/L | Dose-dependent decrease in apoptosis | [10] |

| Spontaneous Hypertension | Rat Aortic Endothelial Cells | 1.25, 2.5, 5 µmol/L | Dose-dependent increase in proliferation | [10] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on berberine's effects on endothelial cells.

Cell Culture

-

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are isolated from human umbilical cords by collagenase digestion and cultured in M199 medium supplemented with 20% fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), heparin, and penicillin-streptomycin. Cells are typically used between passages 3 and 6.

-

Human Aortic Endothelial Cells (HAECs): HAECs are purchased from commercial sources and cultured in endothelial cell basal medium-2 (EBM-2) supplemented with EGM-2 SingleQuots kit.

Western Blot Analysis for Protein Phosphorylation and Expression

-

Cell Lysis: Endothelial cells are treated with berberine or vehicle control for the indicated times. Cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-eNOS, anti-eNOS, anti-ICAM-1, anti-VCAM-1, anti-NOX4) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Figure 3: Experimental workflow for Western Blot analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Adhesion Molecule Secretion

-

Sample Collection: Cell culture supernatants are collected after treatment with berberine and/or inflammatory stimuli.

-

Assay Procedure: The concentrations of secreted proteins such as ICAM-1 and MCP-1 are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read at 450 nm using a microplate reader, and the protein concentrations are calculated based on a standard curve.

Cell Viability and Proliferation Assays

-

MTT Assay: Endothelial cells are seeded in 96-well plates and treated with various concentrations of this compound. After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.

-

CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay is used to assess cell proliferation. After treatment, CCK-8 solution is added to the wells, and the absorbance is measured at 450 nm after a 1-2 hour incubation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, the primary metabolite of berberine, holds significant potential as a therapeutic agent for the prevention and treatment of endothelial dysfunction. Its likely mechanism of action centers on the activation of the AMPK/eNOS signaling pathway, leading to increased nitric oxide production, and the suppression of pro-inflammatory and oxidative stress pathways.

However, it is crucial to emphasize that the majority of the mechanistic studies have been conducted on berberine. Future research should focus on directly investigating the effects of this compound on endothelial cells to confirm and expand upon the mechanisms outlined in this guide. Head-to-head comparative studies of berberine and this compound are warranted to elucidate the specific contribution of the metabolite to the overall vasoprotective effects. Such studies will be instrumental in the development of this compound as a targeted therapy for cardiovascular diseases.

References

- 1. Berberine inhibits tumor necrosis factor-α-induced expression of inflammatory molecules and activation of nuclear factor-κB via the activation of AMPK in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of berberine and its main metabolites in conventional and pseudo germ-free rats determined by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Berberine attenuates sepsis-induced cardiac dysfunction by upregulating the Akt/eNOS pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Berberine prevents hyperglycemia-induced endothelial injury and enhances vasodilatation via adenosine monophosphate-activated protein kinase and endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Berberine Protects against Palmitate-Induced Endothelial Dysfunction: Involvements of Upregulation of AMPK and eNOS and Downregulation of NOX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Berberine protects against palmitate-induced endothelial dysfunction: involvements of upregulation of AMPK and eNOS and downregulation of NOX4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Berberine protects vascular endothelial cells in hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Berberrubine: A Comprehensive Physicochemical Profile for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of synthetic berberrubine. As a primary active metabolite of berberine, this compound is of significant interest to the scientific community for its potential therapeutic applications. This document outlines its synthesis, purification, and key physicochemical characteristics, offering a comparative analysis with its parent compound, berberine. Detailed experimental protocols, data summaries, and visual representations of synthetic pathways and biological interactions are provided to support further research and development.

Synthesis and Purification

This compound is most commonly synthesized from its readily available precursor, berberine. The primary method involves a selective demethylation at the C9 position. Several protocols have been reported, with variations in reaction conditions and reagents.

Experimental Protocol: Synthesis of this compound from Berberine

This protocol details a common laboratory-scale synthesis of this compound via thermal demethylation of berberine chloride.

Materials:

-

Berberine chloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Methanol for recrystallization

-

Round-bottom flask

-

Heating mantle with stirrer

-

Condenser

-

Büchner funnel and flask

-

Filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve berberine chloride in anhydrous N,N-dimethylformamide (DMF).

-

Thermal Demethylation: Heat the reaction mixture to 190°C and maintain this temperature with stirring for 15 minutes. The color of the solution will typically change, indicating the progress of the reaction. Some methods suggest conducting this step under vacuum to minimize byproducts and improve yield[1].

-

Precipitation: After cooling the reaction mixture to room temperature, add diethyl ether to precipitate the crude this compound.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove residual DMF.

-

Purification by Recrystallization: Dissolve the crude this compound in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.

-

Final Product: Collect the purified this compound crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

References

Berberrubine: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberrubine, a primary metabolite of the well-studied natural alkaloid berberine, is emerging as a promising therapeutic agent with a distinct and, in some aspects, superior pharmacological profile to its parent compound. This technical guide provides an in-depth analysis of the biological activities and therapeutic potential of this compound, focusing on its anticancer, anti-inflammatory, antidiabetic, and neuroprotective effects. We present a comprehensive summary of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compelling natural product derivative.

Introduction

Berberine, an isoquinoline alkaloid, has a long history of use in traditional medicine and has been extensively investigated for its broad spectrum of pharmacological activities.[1][2] However, its clinical utility has been hampered by poor oral bioavailability.[2] this compound, a major metabolite of berberine, has demonstrated enhanced pharmacokinetic properties, including better lipid solubility and P-glycoprotein (P-gp) receptor affinity, leading to improved bioavailability.[3] This key advantage has spurred growing interest in the direct therapeutic potential of this compound, which exhibits a range of biological activities, some of which are more potent than those of berberine itself.[3] This guide will delve into the current scientific understanding of this compound's therapeutic promise.

Pharmacokinetics and Bioavailability

A significant advantage of this compound over its parent compound, berberine, lies in its superior pharmacokinetic profile. Studies have shown that this compound exhibits better lipid solubility and a higher affinity for the P-gp receptor, which contributes to its enhanced bioavailability.[3]

Animal Models

In a study utilizing male Sprague-Dawley rats, the pharmacokinetics of this compound were investigated following intravenous and oral administration. A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for its determination in plasma and tissues. The absolute bioavailability of this compound was determined to be 31.6%. The study also revealed that this compound is rapidly absorbed and widely distributed in various tissues, with the highest concentrations found in the liver, followed by the kidneys, spleen, and heart.[4]

Experimental Protocol: Pharmacokinetic Study in Rats [4]

-

Animal Model: Male Sprague-Dawley rats.

-

Administration:

-

Intravenous (i.v.) administration.

-

Oral (p.o.) administration.

-

-

Sample Collection: Blood samples are collected at predetermined time points. Tissues (liver, kidney, spleen, heart, etc.) are harvested after the final blood collection.

-

Sample Preparation: Plasma is obtained by centrifugation of blood samples. Tissues are homogenized. Both plasma and homogenized tissue samples are subjected to a liquid-liquid extraction procedure using ethyl acetate. Magnoflorine is used as an internal standard.

-

Analytical Method: A UPLC-MS/MS system is used for the quantification of this compound.

-

Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm).

-

Mobile Phase: A gradient elution with 0.1% formic acid and acetonitrile.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) mode is used for quantification. The target fragment ions are m/z 322.0→307.0 for this compound and m/z 342.8→298.2 for the internal standard, magnoflorine.

-

-

Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), are calculated using appropriate software. Absolute bioavailability is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.

Anticancer Activity

This compound has demonstrated significant antitumor properties. Studies have shown its efficacy against sarcoma-180 ascites in animal models.[5]

| Compound | ED90 (mg/kg) | Therapeutic Index (LD10/ED90) | Reference |

| This compound hydrochloride | 15 | 6.7 - 9.4 | [5] |

| 9-acetylthis compound chloride | 23 | 7.6 - 8.7 | [5] |

| 9-benzoylthis compound chloride | 44 | 3.4 - 4.9 | [5] |

Experimental Protocol: Sarcoma-180 Ascites Antitumor Assay [5][6]

-

Animal Model: Female ddY mice.

-

Tumor Model: Sarcoma-180 ascites cells are intraperitoneally inoculated into the mice.

-

Treatment: Test compounds (this compound and its derivatives) are administered intraperitoneally once daily for five consecutive days, starting 24 hours after tumor inoculation.

-

Evaluation: On day seven, the total packed cell volume of the ascitic tumor is measured. The antitumor activity is expressed as the dose required for 90% inhibition of tumor growth (ED90) compared to a control group.

-

Toxicity Assessment: The acute toxicity (LD10) is determined in normal mice to calculate the therapeutic index.

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory effects of this compound are still emerging, its parent compound, berberine, is well-known for its potent anti-inflammatory properties. Berberine exerts these effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and by modulating key inflammatory signaling pathways, including NF-κB and MAPK.[7][8] Given that this compound is a major metabolite of berberine, it is plausible that it contributes significantly to or possesses its own anti-inflammatory activities.

Experimental Protocol: In Vitro Anti-inflammatory Assay [9][10]

-

Cell Line: Murine macrophage cell line RAW 264.7 or primary peritoneal macrophages.

-

Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS).

-

Cytokine Measurement: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of inflammatory mediators (e.g., iNOS, COX-2) are determined by quantitative real-time PCR (qRT-PCR).

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression and phosphorylation status of key signaling molecules in inflammatory pathways (e.g., NF-κB, p38 MAPK, JNK, ERK) using specific antibodies.

Antidiabetic Potential

This compound has shown promise in the management of diabetes through various mechanisms, including the activation of AMP-activated protein kinase (AMPK) and the farnesoid X receptor (FXR).[3]

Activation of AMP-activated Protein Kinase (AMPK)

AMPK is a crucial regulator of cellular energy homeostasis. Activation of AMPK in tissues like the liver, muscle, and adipose tissue can lead to increased glucose uptake and reduced glucose production, making it a key target for antidiabetic drugs. Both berberine and its metabolite this compound have been shown to activate AMPK.[3]

Experimental Protocol: AMPK Activation Assay (Western Blot) [11][12]

-

Cell Lines: C2C12 myotubes or HepG2 hepatocytes.

-

Treatment: Cells are treated with varying concentrations of this compound for different time points.

-

Protein Extraction: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK. Antibodies against phosphorylated ACC (p-ACC), a downstream target of AMPK, can also be used as an indicator of AMPK activity.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The relative phosphorylation levels are quantified by densitometry and normalized to the total protein levels.

-

Activation of Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that plays a vital role in regulating bile acid, lipid, and glucose metabolism. This compound can directly activate FXR in the gut, contributing to its glucose-lowering effects.[3]

Experimental Protocol: FXR Activation Reporter Assay [13][14][15]

-

Cell Line: HEK293T cells.

-

Plasmids:

-

An expression vector for human FXR.

-

A reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE), such as from the bile salt export pump (BSEP) promoter.

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

Transfection: Cells are co-transfected with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

Treatment: After transfection, cells are treated with various concentrations of this compound or a known FXR agonist (e.g., GW4064) as a positive control.

-

Luciferase Assay: After a specified incubation period, cell lysates are prepared, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control is calculated.

Neuroprotective Potential

The neuroprotective effects of berberine have been extensively studied, with evidence suggesting its potential in mitigating neurodegenerative diseases.[1][16] These effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[16] While direct studies on this compound's neuroprotective capacity are limited, its ability to cross the blood-brain barrier and its shared structural features with berberine suggest it may also possess significant neuroprotective activities.

Experimental Protocol: In Vitro Neuroprotection Assay [3][6]

-

Cell Line: SH-SY5Y human neuroblastoma cells or primary neuronal cultures.

-

Induction of Neurotoxicity: Neuronal damage is induced by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) to model Parkinson's disease, or by inducing oxidative stress with hydrogen peroxide (H2O2).

-

Treatment: Cells are pre-treated with different concentrations of this compound before and/or during the exposure to the neurotoxin.

-

Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Apoptosis Assay: Apoptosis can be assessed by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by western blot analysis of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.

-

Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes like DCFH-DA.

Modulation of Drug-Metabolizing Enzymes

This compound has been shown to modulate the expression of cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it can induce the expression of CYP3A4.[15]

| Compound | EC50 (µM) | Cell Line | Reference |

| This compound | 9.6 ± 1.9 | HepG2 | [17] |

Experimental Protocol: CYP3A4 Induction Reporter Gene Assay [17][18]

-

Cell Line: HepG2 human hepatocellular carcinoma cells.

-

Plasmids:

-

An expression vector for the pregnane X receptor (PXR), a key regulator of CYP3A4.

-

A luciferase reporter plasmid containing the CYP3A4 promoter region.

-

A Renilla luciferase control plasmid for normalization.

-

-

Transfection: Cells are co-transfected with the PXR expression vector, the CYP3A4 reporter plasmid, and the Renilla control plasmid.

-

Treatment: Transfected cells are treated with various concentrations of this compound. Rifampicin is used as a positive control for CYP3A4 induction.

-

Luciferase Assay: After 24-48 hours of treatment, dual-luciferase assays are performed as described in the FXR activation protocol.

-

Data Analysis: The fold induction of CYP3A4 promoter activity is calculated relative to the vehicle-treated control.

Antiplatelet Activity

This compound has been found to inhibit platelet activation, suggesting its potential in the prevention and treatment of thrombotic diseases. This effect is mediated through the suppression of the Class I PI3Kβ/Rasa3/Rap1 signaling pathway.[19][20]

Experimental Protocol: Western Blot for PI3K/Akt Pathway in Platelets [19][20]

-

Sample: Washed human platelets.

-

Treatment: Platelets are pre-treated with this compound at various concentrations before being stimulated with an agonist such as ADP.

-

Protein Extraction and Western Blotting:

-

Platelet lysates are prepared and subjected to SDS-PAGE and western blotting as previously described.

-

Primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt are used to assess the activation of the PI3K pathway. Antibodies for other components of the pathway, such as Rasa3 and the active form of Rap1 (GTP-Rap1), can also be utilized.

-

-

Data Analysis: The ratio of phosphorylated protein to total protein is determined by densitometry to quantify the extent of pathway inhibition by this compound.

Inhibition of Xanthine Oxidase

This compound has been identified as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This suggests a potential therapeutic role for this compound in conditions such as gout.[16]

| Compound | IC50 (µg/mL) | Reference |

| This compound | 9.90 ± 0.01 | [16] |

Experimental Protocol: Xanthine Oxidase Inhibition Assay [10][16][21]

-

Principle: The assay measures the inhibition of the enzymatic activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored spectrophotometrically by the increase in absorbance at 295 nm.

-

Reagents:

-

Xanthine oxidase enzyme solution.

-

Xanthine substrate solution.

-

Phosphate buffer (pH 7.5).

-

This compound at various concentrations.

-

Allopurinol as a positive control inhibitor.

-

-

Procedure:

-

In a 96-well plate, add the buffer, this compound solution (or control), and xanthine oxidase solution.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the xanthine substrate.

-

Measure the increase in absorbance at 295 nm over time using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

This compound exerts its diverse biological effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways influenced by this compound.

References

- 1. Berberine Improves Glucose Metabolism in Diabetic Rats by Inhibition of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Berberine Protects C17.2 Neural Stem Cells From Oxidative Damage Followed by Inducing Neuronal Differentiation [frontiersin.org]

- 4. Tissue Distribution of Berberine and Its Metabolites after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Effect of Berberine on Cell Survival in the Developing Rat Brain Damaged by MK-801 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]

- 8. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Berberine inhibits NLRP3 inflammasome activation and proinflammatory macrophage M1 polarization to accelerate peripheral nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of berberine on proinflammatory M1 macrophage polarization through interfering with the interaction between TLR4 and MyD88 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Berberine Slows the Progression of Prediabetes to Diabetes in Zucker Diabetic Fatty Rats by Enhancing Intestinal Secretion of Glucagon-Like Peptide-2 and Improving the Gut Microbiota [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. eubopen.org [eubopen.org]

- 16. Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Berberine and this compound promote the expression of CYP3A4 via enhancing the binding of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel plant inducers of PXR-dependent cytochrome P450 3A4 expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Berberine and Its Main Metabolite this compound Inhibit Platelet Activation Through Suppressing the Class I PI3Kβ/Rasa3/Rap1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Berberrubine: A Technical Guide to its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberrubine, a protoberberine alkaloid, is a significant derivative and metabolite of the well-known natural compound berberine. Possessing a range of pharmacological activities, at times more potent than its precursor, this compound has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and purification. Furthermore, it delves into the key signaling pathways modulated by this class of alkaloids, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction: Berberine and the Emergence of this compound

Berberine is a quaternary ammonium salt belonging to the protoberberine group of isoquinoline alkaloids, abundantly found in various plants of the Berberis genus, as well as in Coptis chinensis (Chinese goldthread) and Phellodendron amurense (Amur cork tree).[1][2] For centuries, extracts containing berberine have been utilized in traditional Chinese and Ayurvedic medicine.[3]

This compound emerges from berberine through the substitution of a methoxy group with a hydroxyl group at position 19.[4] It is not only a pyrolysis product of berberine, achievable by heating, but also a major metabolite of berberine produced in the liver.[4] This structural modification enhances its lipid solubility and bioavailability, potentially contributing to its potent biological effects.[3]

Natural Sources of this compound

While berberine is widespread, the documented natural sources of this compound are more specific. To date, it has been identified in:

-

Fibraurea chloroleuca : A plant belonging to the Menispermaceae family.

-

Berberis iliensis : A species within the Berberidaceae family.

It is plausible that this compound exists in other berberine-containing plants, albeit at lower concentrations, necessitating highly sensitive analytical techniques for detection and quantification.

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources presents a challenge due to its structural similarity to other co-occurring protoberberine alkaloids like palmatine, jatrorrhizine, and the highly abundant berberine. The following protocols are adapted from established methods for the separation of these alkaloids and can be optimized for the specific isolation of this compound.

General Extraction of Protoberberine Alkaloids

This initial step aims to obtain a crude extract enriched with protoberberine alkaloids from the plant material (e.g., roots, rhizomes, or stem bark).

Materials:

-

Dried and powdered plant material (e.g., Fibraurea chloroleuca or Berberis species)

-

Methanol or 70% Ethanol

-

Hydrochloric acid (1% HCl)

-

Ammonium hydroxide (concentrated)

-

Chloroform

-

Rotary evaporator

-

Filtration apparatus

Protocol:

-

Macerate the powdered plant material in methanol or 70% ethanol at room temperature for 48-72 hours. Alternatively, perform Soxhlet extraction for 6-8 hours for a more exhaustive extraction.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Dissolve the crude extract in a 1% aqueous HCl solution.

-

Filter the acidic solution to remove non-alkaloidal impurities.

-

Alkalinize the filtrate to a pH of approximately 8 with concentrated ammonium hydroxide.

-

Perform liquid-liquid extraction of the alkalinized solution with chloroform (3-4 times).

-

Combine the chloroform fractions and evaporate the solvent to dryness to yield a crude alkaloid mixture.

Chromatographic Separation and Purification of this compound

The separation of this compound from the crude alkaloid mixture requires advanced chromatographic techniques.

Materials:

-

Silica gel (100-200 mesh)

-

Glass column

-

Solvent system: A gradient of Chloroform and Methanol (e.g., starting with 100% Chloroform and gradually increasing the polarity with Methanol, such as 9:1, 8:2 v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing solvent for TLC (e.g., n-Propanol: Formic acid: Water, 90:10:5 v/v/v)

-

Visualizing agent for TLC (e.g., Dragendorff's reagent or UV light)

Protocol:

-

Prepare a silica gel slurry in chloroform and pack it into a glass column.

-

Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Begin elution with 100% chloroform, gradually increasing the polarity by adding methanol.

-

Collect fractions of the eluate and monitor the separation using TLC.

-

Spot the collected fractions on a TLC plate, develop the plate in the appropriate solvent system, and visualize the spots. Fractions containing compounds with similar Rf values should be pooled.

-

Combine the fractions rich in this compound (identified by comparison with a standard, if available, or by subsequent analytical methods) and evaporate the solvent to obtain the purified compound.

For higher purity, preparative HPLC is the method of choice.

Instrumentation and Conditions:

-

Column: C18 reversed-phase column (dimensions suitable for preparative scale).

-

Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. For example, a linear gradient from 10% to 50% acetonitrile in water (containing 0.1% formic acid) over 30 minutes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.

-

Detection: UV detector set at a wavelength where this compound has significant absorbance (e.g., around 265 nm and 345 nm).

-

Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

Protocol:

-

Dissolve the partially purified alkaloid fraction in the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the preparative HPLC system.

-

Collect the fractions corresponding to the this compound peak based on the chromatogram.

-

Combine the pure fractions and remove the solvent under vacuum to yield pure this compound.

Quantitative Analysis

The quantification of this compound in plant extracts and purified fractions is crucial for standardization and further pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and accurate method.

Table 1: Quantitative Data of Berberine in Various Plant Species (as a reference for potential this compound co-occurrence)

| Plant Species | Plant Part | Extraction Method | Analytical Method | Berberine Content (% w/w) | Reference |

| Berberis aristata | Stem Bark | Methanol Extraction | HPTLC | 6.14 - 9.44 | [5] |

| Berberis vulgaris | Root Bark | Methanol Extraction | HPLC-DAD-MS | 0.426 | [5] |

| Coptis chinensis | Rhizome | Ultrasound-Assisted Extraction with Deep Eutectic Solvents | HPLC | 5.74 | [6] |

| Phellodendron amurense | Inner Bark | Hydrochloric acid/methanol-ultrasonic extraction | HPLC | 10.31 |

Note: Data for this compound content is scarce in the literature and requires further investigation.

Signaling Pathways Modulated by Protoberberine Alkaloids

Berberine, and by extension its active metabolite this compound, exerts its pharmacological effects by modulating multiple key cellular signaling pathways. These are critical for researchers in drug development to understand the mechanism of action.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK by berberine (and likely this compound) leads to a cascade of events that are beneficial in metabolic disorders.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway is a key mechanism for the anti-cancer effects of berberine and its derivatives.

Experimental Workflow for Isolation and Characterization

The overall workflow from plant material to purified this compound and subsequent analysis is a multi-step process requiring careful execution and analysis at each stage.

Conclusion

This compound stands out as a promising natural compound with significant pharmacological potential, warranting further investigation. While its natural occurrence appears more limited than its precursor, berberine, dedicated isolation strategies focusing on sources like Fibraurea chloroleuca can yield this valuable alkaloid. The detailed protocols and an understanding of the key signaling pathways provided in this guide serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of this compound. Future studies should focus on quantifying this compound in a wider range of plant species and further elucidating its specific molecular targets and mechanisms of action.

References

- 1. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways [mdpi.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review [mdpi.com]

In Vitro Anti-inflammatory Effects of Berberrubine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berberrubine, a primary metabolite of the well-researched isoquinoline alkaloid berberine, is emerging as a compound of interest for its potential therapeutic properties, including its anti-inflammatory effects. While extensive in vitro research has focused on berberine, direct studies on this compound are less common. This technical guide synthesizes the available in vitro data on the anti-inflammatory effects of this compound and provides a comparative framework based on the more extensively studied parent compound, berberine. This guide aims to provide researchers and drug development professionals with a comprehensive overview of the current state of knowledge, detailed experimental protocols, and the key signaling pathways involved in the anti-inflammatory action of these related compounds.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a key metabolite of berberine, formed in the gastrointestinal tract. Emerging evidence suggests that this compound itself possesses significant biological activity, including anti-inflammatory properties. In vivo studies have indicated that this compound can attenuate colonic inflammation by reducing inflammatory cell infiltration and inhibiting the production of various pro-inflammatory mediators. Specifically, in a rat model of ulcerative colitis, this compound demonstrated a significant reduction in the disease activity index and attenuated colonic inflammation by inhibiting the production of myeloperoxidase and a range of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), Interleukin-4 (IL-4), and Interleukin-10 (IL-10). It is also suggested that this compound's anti-inflammatory effects may be mediated through mechanisms similar to berberine, potentially including the inhibition of Interleukin-8 (IL-8) production.

Due to the limited availability of specific in vitro studies on this compound, this guide will also draw upon the extensive research conducted on berberine to provide a predictive and comparative context for the potential mechanisms and effects of this compound.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of berberine, which can serve as a reference for expected similar activities of this compound.

Table 1: Inhibition of Pro-inflammatory Cytokines by Berberine in vitro

| Cell Line | Inflammatory Stimulus | Cytokine | Berberine Concentration | % Inhibition / Effect | Reference |

| Human Aortic Endothelial Cells (HAECs) | TNF-α | ICAM-1, MCP-1 | Not specified | Significant inhibition | [1] |

| Human Monocytic (THP-1) Cells | Lipopolysaccharide (LPS) | TNF-α, MCP-1, IL-6, IL-8 | 25 µM, 50 µM | Significant downregulation | [2] |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | Lipopolysaccharide (LPS) | IL-1β, IL-6, TNF-α | 75, 150, 250 µg/ml | Dose-dependent reduction in mRNA levels | [3][4] |

| Human Lung Cells (A-549) | Inflammatory agents | IL-1β, TNF-α | Not specified | Dose-dependent inhibition | [5] |

| Acetylated Low-Density Lipoprotein (AcLDL)-stimulated Macrophages | AcLDL | TNF-α, MCP-1, IL-6 | Not specified | Inhibition of expression and production | [6] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-6, TNF-α | 10, 50 µg/mL | Significant decrease in release | [7] |

| Triple-Negative Breast Cancer Cells | - | IL-8 | Not specified | Dramatic suppression | [8] |

Table 2: Inhibition of Nitric Oxide (NO) Production and iNOS Expression by Berberine in vitro

| Cell Line | Inflammatory Stimulus | Berberine Concentration | Effect on NO Production | Effect on iNOS Expression | Reference |

| Macrophages | Lipopolysaccharide (LPS) | Not specified | Significant inhibition | Not specified | [9] |

| RAW 264.7 and THP-1 Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition | Inhibition of protein expression | [10] |

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of berberine, and likely this compound, are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS or TNF-α, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Berberine has been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.[2][11][12][13]

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are crucial kinases that regulate cellular processes such as inflammation. Inflammatory stimuli activate these kinases, which in turn can activate transcription factors like AP-1, leading to the production of inflammatory mediators. Berberine has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK, thereby inhibiting the MAPK signaling pathway and reducing inflammation.[3][14][15]

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to assess anti-inflammatory effects, based on methodologies reported in studies of berberine and other natural compounds.

Cell Culture and Treatment

-

Cell Lines: Macrophage cell lines such as RAW 264.7 or human THP-1 monocytes are commonly used. Endothelial cell lines like HUVECs or HAECs are also relevant for studying vascular inflammation.

-

Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Inflammatory Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a pro-inflammatory cytokine like TNF-α (e.g., 10 ng/mL).

-

This compound/Berberine Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Seed cells in a 96-well plate at a density of 1 x 10^5 to 1 x 10^6 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or berberine for 24-48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (Griess Assay)

This assay quantifies nitric oxide production by measuring its stable metabolite, nitrite.

-

Collect the cell culture supernatant after treatment with the test compound and inflammatory stimulus.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.[16][17][18]

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB) to develop the color.

-

Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

Western Blot Analysis

This technique is used to detect the expression and phosphorylation of key proteins in signaling pathways.

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p65, IκBα, p-p38).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion and Future Directions

The available evidence, although limited, suggests that this compound possesses promising anti-inflammatory properties, likely acting through mechanisms similar to its parent compound, berberine. The inhibition of pro-inflammatory cytokines and key inflammatory signaling pathways such as NF-κB and MAPK are predicted to be central to its mode of action.

There is a clear need for further dedicated in vitro studies to elucidate the specific anti-inflammatory effects of this compound. Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head in vitro comparisons of the anti-inflammatory potency of this compound and berberine.

-

Dose-Response and IC50 Determination: Establishing the effective concentration range and IC50 values for this compound's inhibition of various inflammatory markers.

-

Mechanism of Action: Detailed investigation into the effects of this compound on the NF-κB and MAPK signaling pathways, including the specific kinases and transcription factors it targets.

-

Broader Range of Cell Types: Expanding the research to include other relevant cell types in inflammation, such as neutrophils, lymphocytes, and various epithelial cells.

A deeper understanding of the in vitro anti-inflammatory profile of this compound will be instrumental in advancing its potential as a novel therapeutic agent for inflammatory diseases.

References

- 1. Berberine inhibits tumor necrosis factor-α-induced expression of inflammatory molecules and activation of nuclear factor-κB via the activation of AMPK in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of berberine on LPS-induced expression of NF- κ B/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Berberine suppresses inflammatory agents-induced interleukin-1beta and tumor necrosis factor-alpha productions via the inhibition of IkappaB degradation in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Berberine inhibits the expression of TNFalpha, MCP-1, and IL-6 in AcLDL-stimulated macrophages through PPARgamma pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Effects of berberine and red yeast on proinflammatory cytokines IL-6 and TNF-α in peripheral blood mononuclear cells (PBMCs) of human subjects [frontiersin.org]

- 8. Berberine down-regulates IL-8 expression through inhibition of the EGFR/MEK/ERK pathway in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and antiarthritic potential of berberine: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Downregulation of Cellular c-Jun N-Terminal Protein Kinase and NF-κB Activation by Berberine May Result in Inhibition of Herpes Simplex Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MAPK pathways are involved in the inhibitory effect of berberine hydrochloride on gastric cancer MGC 803 cell proliferation and IL-8 secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects and mechanism of berberine in ameliorating microglia-mediated hypothalamic inflammation by downregulating the MAPK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytokine Elisa [bdbiosciences.com]

- 18. biocompare.com [biocompare.com]

The Journey of Berberrubine: A Deep Dive into its Pharmacokinetics and Bioavailability in Rats

For Researchers, Scientists, and Drug Development Professionals

Berberrubine, an active metabolite of the well-known natural compound berberine, has garnered significant interest for its potential therapeutic applications. Understanding its journey through the body is paramount for developing it into a viable clinical candidate. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in rats, presenting key data in a structured format, detailing experimental methodologies, and visualizing the processes involved.

Quantitative Pharmacokinetic Profile of this compound in Rats

The following tables summarize the key pharmacokinetic parameters of this compound in rats following oral (p.o.) and intravenous (i.v.) administration, as reported in scientific literature. These values provide a quantitative snapshot of the absorption, distribution, metabolism, and excretion (ADME) of this promising compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| 15 | - | - | 528.9 ± 78.5 (AUC0-∞) | - | - | [1] |

| 30 | - | - | - | - | - | [2] |

Note: Specific Cmax, Tmax, and t1/2 values for the 15 mg/kg oral dose were not explicitly provided in the cited source, which focused on the total exposure (AUC).

Table 2: Pharmacokinetic Parameters of this compound in Rats After Intravenous Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 5 | - | - | 549.7 ± 51.2 (AUC0-∞) | - | [1] |

Note: As with the oral administration data, specific Cmax, Tmax, and t1/2 values for the intravenous dose were not the primary focus of the cited text, which emphasized AUC for bioavailability calculation.

A study determined the absolute bioavailability of this compound to be 31.6%.[3]

Experimental Protocols: A Closer Look at the Methodology

The data presented above is the result of meticulous experimental work. Understanding the methodologies employed is crucial for interpreting the results and for designing future studies.

Animal Models

The most commonly used animal model for studying the pharmacokinetics of this compound is the Sprague-Dawley (SD) rat .[3] These rats are widely used in pharmacological and toxicological research due to their well-characterized physiology and genetics.

Dosing and Sample Collection

Oral Administration:

-

This compound is typically suspended in a suitable vehicle, such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na), for oral gavage.

Intravenous Administration:

-

For intravenous studies, this compound is dissolved in a sterile solution, such as saline.

-

A common dose for intravenous administration is 5 mg/kg.[1]

Blood Sampling:

-

Blood samples are collected from the rats at predetermined time points after drug administration.

-

The collection is often performed via the jugular vein or tail vein.

-

Plasma is then separated from the blood samples by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.

Bioanalytical Method: UPLC-MS/MS

The concentration of this compound in plasma and tissue samples is quantified using a highly sensitive and specific analytical technique known as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .[3]

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a precipitating agent, such as acetonitrile or methanol, to remove proteins that can interfere with the analysis.

-

Extraction: A liquid-liquid extraction with a solvent like ethyl acetate is often employed to isolate this compound from the plasma matrix.[3]

-

Reconstitution: The extracted sample is then dried and reconstituted in a mobile phase solution compatible with the UPLC system.

Chromatographic Separation:

-

The prepared sample is injected into a UPLC system equipped with a C18 column.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is used to separate this compound from other components in the sample.[3]

Mass Spectrometric Detection:

-

The separated this compound is then introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in the positive ion mode, and Multiple Reaction Monitoring (MRM) is used for quantification.[3] This involves monitoring a specific precursor ion-to-product ion transition for this compound, which provides high selectivity and sensitivity.

Visualizing the Process: Experimental Workflow and Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for a pharmacokinetic study of this compound and its major metabolic pathways in rats.

Caption: Experimental workflow for pharmacokinetic studies of this compound in rats.

References

- 1. This compound, an Attractive derivative of berberine with multiple pharmacological activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Identification of this compound metabolites in rats by using ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics in rats and tissue distribution in mouse of this compound by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Berberrubine's Interaction with Xanthine Oxidase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberrubine, a primary active metabolite of berberine, is emerging as a compound of significant interest in the management of hyperuricemia. This technical guide delves into the current understanding of this compound's interaction with xanthine oxidase (XO), a pivotal enzyme in purine metabolism and uric acid production. While direct in vitro inhibitory data for this compound on xanthine oxidase is still under investigation, in vivo studies have demonstrated its capacity to reduce hepatic xanthine oxidase activity. This document provides a comprehensive summary of the available data, detailed experimental protocols for assessing xanthine oxidase inhibition, and an exploration of the associated signaling pathways, particularly the JAK2/STAT3 pathway, which appears to be modulated by this compound. This guide is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound for hyperuricemia and related inflammatory conditions.

Introduction to Xanthine Oxidase and this compound

Xanthine oxidase (XO) is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated activity of this enzyme can lead to hyperuricemia, a condition characterized by abnormally high levels of uric acid in the blood, which is a precursor to gout and is associated with kidney disease and cardiovascular complications.[2] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia.[1]

This compound is a major in vivo metabolite of berberine, an isoquinoline alkaloid found in several medicinal plants of the Berberis species.[3] While berberine itself has been studied for its various pharmacological effects, including its potential to lower uric acid, its metabolites like this compound are thought to be significant contributors to its biological activity.[3] Recent research has pointed towards this compound's role in attenuating hyperuricemia, partly by modulating the activity of xanthine oxidase.[3][4]

Quantitative Data on Xanthine Oxidase Interaction

Direct quantitative data on the in vitro inhibition of xanthine oxidase by isolated this compound, such as IC50 and Ki values, are not extensively reported in the current literature. However, in vivo studies provide evidence of its effect on the enzyme's activity. For context, data for its parent compound, berberine, and other relevant compounds are included.

| Compound/Extract | Organism/System | Parameter | Value | Reference |

| This compound | Mouse Model (Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemia) | Hepatic Xanthine Oxidase Activity | Lowered | [3] |

| Berberine | Rat Model (Hyperuricemia) | Blood Xanthine Oxidase Level | Decreased | [5][6] |

| Berberine | In Vitro | IC50 | 3.82 mg/mL | [7] |

| Polyphenol-enriched fraction of Berberis integerrima | In Vitro | % Inhibition | 97.6% at 100 µg/mL | [8] |

| Allopurinol (Positive Control) | In Vitro | IC50 | 6.34 µg/mL | [8] |

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a generalized method for determining the in vitro inhibitory activity of a compound against xanthine oxidase, based on spectrophotometric measurement of uric acid formation.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

Test Compound (this compound)

-

Allopurinol (positive control)

-

Dimethyl Sulfoxide (DMSO, for dissolving compounds)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 290-295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL).

-

Prepare a stock solution of xanthine in the same buffer (e.g., 150 µM).

-

Dissolve the test compound (this compound) and allopurinol in DMSO to prepare stock solutions, and then make serial dilutions in phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Assay Mixture Preparation:

-

In a 96-well plate, add the following to each well:

-

40 µL of test compound solution (or buffer for control, and allopurinol for positive control).

-

60 µL of xanthine oxidase enzyme solution.

-

-

Mix and pre-incubate the plate at 25-37°C for 15 minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 100 µL of the xanthine substrate solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 25-37°C for 30-45 minutes.

-

Measure the absorbance of the formed uric acid at 290-295 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

-

IC50 Determination:

-

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Enzyme Kinetics Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), kinetic studies are performed by varying the substrate concentration in the presence and absence of the inhibitor.

Procedure:

-

Perform the xanthine oxidase inhibition assay as described above, but with varying concentrations of the substrate, xanthine (e.g., 0.0125–0.20 mM).

-

Repeat the assay with several fixed concentrations of this compound.

-

Measure the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

-

Construct a Lineweaver-Burk plot by plotting 1/v versus 1/[S] (where [S] is the substrate concentration).

-

The type of inhibition can be determined by analyzing the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) in the presence of the inhibitor.

Molecular Docking of this compound with Xanthine Oxidase

Molecular docking simulations can predict the binding mode of this compound within the active site of xanthine oxidase.

Procedure:

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structure of xanthine oxidase from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, co-ligands, and adding hydrogen atoms.

-

Generate the 3D structure of this compound and optimize its geometry.

-

-

Docking Simulation:

-

Use molecular docking software (e.g., AutoDock Vina) to dock this compound into the active site of xanthine oxidase. The active site is typically defined based on the location of the molybdenum cofactor and known inhibitors.

-

-

Analysis of Results:

-

Analyze the docking poses to identify the most favorable binding conformation based on the binding energy.

-

Visualize the interactions between this compound and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of inhibition. Key residues in the XO active site include Arg880, Glu802, Phe914, and Phe1009.[7]

-

Signaling Pathways and Logical Relationships

Xanthine Oxidase and Uric Acid Production

The primary role of xanthine oxidase is in the terminal two steps of purine degradation, leading to the production of uric acid and reactive oxygen species (ROS).

Caption: Uric acid synthesis via xanthine oxidase.

Experimental Workflow for In Vitro XO Inhibition Assay

The following diagram illustrates the key steps in determining the inhibitory effect of a test compound on xanthine oxidase activity in vitro.

Caption: Workflow for XO inhibition assay.

This compound and the JAK2/STAT3 Signaling Pathway

This compound has been shown to exert its anti-hyperuricemic and anti-inflammatory effects, in part, by suppressing the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[4][5] This pathway is implicated in inflammatory processes that can be triggered by high uric acid levels.

Caption: this compound's inhibition of JAK2/STAT3.

Conclusion